molecular formula C15H3F27O2 B1585925 Methyl perfluorotetradecanoate CAS No. 203302-99-2

Methyl perfluorotetradecanoate

Cat. No. B1585925
CAS RN: 203302-99-2
M. Wt: 728.14 g/mol
InChI Key: DRRCLKOIEBNFIE-UHFFFAOYSA-N
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Description

Methyl perfluorotetradecanoate (MFTD) is a fluorinated organic compound that has recently been studied for its potential applications in a variety of scientific fields. MFTD is an aliphatic perfluorinated carboxylic acid that has been found to be highly stable and resistant to chemical and thermal degradation. It has been used as a surfactant, a lubricant, and a corrosion inhibitor. MFTD has also been studied for its potential applications in biochemistry, pharmaceuticals, and biotechnology.

Scientific Research Applications

  • Environmental Monitoring and Analysis :

    • Zhang et al. (2010) developed chitosan-coated octadecyl-functionalized magnetite nanoparticles for extracting trace pollutants, including perfluorinated compounds like perfluorotetradecanoic acid, from environmental water samples (Zhang et al., 2010).
  • Toxicity and Environmental Impact Studies :

    • Liu et al. (2008) investigated the toxic effects of perfluorinated compounds, including perfluorotetradecanoic acid, on the membrane systems of freshwater algae, highlighting the environmental impact of these compounds (Liu et al., 2008).
  • Health and Safety Assessment :

    • Kärrman et al. (2005) developed a method for the determination of perfluorinated chemicals like perfluorotetradecanoic acid in human whole blood, which is crucial for assessing human exposure and potential health risks (Kärrman et al., 2005).
    • Chang et al. (2020) examined serum per- and polyfluoroalkyl substances in pregnant African American women, including perfluorotetradecanoic acid, to understand exposure distribution and health implications (Chang et al., 2020).
  • Pollution and Environmental Degradation :

    • Butt et al. (2007) studied the temporal trends in perfluoroalkyl compounds in liver samples of Arctic ringed seals, including perfluorotetradecanoic acid, to monitor environmental changes and pollution levels (Butt et al., 2007).
    • Nguyen et al. (2011) conducted a study to characterize the occurrence and sources of perfluorochemicals, including perfluorotetradecanoic acid, in urban watershed environments (Nguyen et al., 2011).

properties

IUPAC Name

methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosafluorotetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H3F27O2/c1-44-2(43)3(16,17)4(18,19)5(20,21)6(22,23)7(24,25)8(26,27)9(28,29)10(30,31)11(32,33)12(34,35)13(36,37)14(38,39)15(40,41)42/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRCLKOIEBNFIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H3F27O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377678
Record name Methyl perfluorotetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

728.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

203302-99-2
Record name Methyl Perfluorotetradecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203302-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl perfluorotetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosafluorotetradecanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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